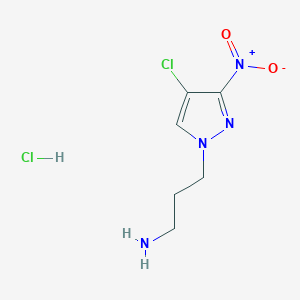![molecular formula C24H28N4O5 B2487186 ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate CAS No. 941981-61-9](/img/structure/B2487186.png)
ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Compounds similar to ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate are synthesized through complex organic reactions, involving multiple steps and intermediates. For instance, the synthesis of pyrazole derivatives and their intermediates often employs condensation reactions, cyclization, and substitution reactions to achieve the desired molecular architecture (Wang et al., 2017). Such methods are crucial for constructing the pyrazolo[1,5-a]pyrazin moiety present in the compound of interest.
Molecular Structure Analysis
X-ray powder diffraction and single-crystal X-ray diffraction studies are common techniques for elucidating the molecular structure of complex organic compounds. These methods provide detailed information on the crystal structure, molecular geometry, and intermolecular interactions within the compound. For related compounds, X-ray diffraction data have revealed intricate details of the crystallographic arrangement, contributing to a deeper understanding of their chemical behavior (Wang et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of such compounds typically involves interactions at the pyrazole and carboxylate moieties, facilitating further chemical modifications or participating in biological interactions. These properties are essential for the development of pharmaceutical agents or materials with specific chemical functionalities.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are influenced by the molecular structure of the compound. These properties are critical for determining the compound's suitability for various applications, including medicinal chemistry and material science.
Chemical Properties Analysis
Chemical properties, such as reactivity towards nucleophiles or electrophiles, acid-base behavior, and photostability, are dictated by the functional groups present in the molecule. Understanding these properties is crucial for predicting the compound's behavior in synthetic reactions or in biological systems.
- X-ray powder diffraction data and structural analysis of a related compound by (Wang et al., 2017).
Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-assisted synthetic methods offer efficient pathways for the modification of compounds like ethyl 1-{[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}piperidine-4-carboxylate. For instance, microwave treatment of related compounds has been used to produce carboxamides in good yields, showcasing the potential of this technique in enhancing reaction rates and yields in synthetic organic chemistry (Milosevic et al., 2015).
Antituberculosis Activity
Molecular hybridization techniques have been employed to design compounds analogous to this compound, which have shown promising activity against Mycobacterium tuberculosis. Specific compounds in this category have demonstrated inhibitory effects on the MS GyrB ATPase assay, DNA gyrase supercoiling assay, and have exhibited antituberculosis activity, indicating their potential application in the treatment of tuberculosis (Jeankumar et al., 2013).
X-ray Powder Diffraction Analysis
X-ray powder diffraction (XRPD) is a technique used to analyze the crystalline structure of compounds. XRPD data for compounds similar to this compound have been reported, providing insights into their structural properties. This technique is crucial for understanding the crystalline properties and purity of such compounds, which is essential in the development of pharmaceuticals (Wang et al., 2017).
Synthesis and Biological Evaluation
Compounds structurally related to this compound have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. These studies highlight the importance of structural modifications and the assessment of biological activities in the development of new therapeutic agents (Mohamed, 2021).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can inhibit or promote the receptor’s activity, leading to changes in downstream cellular processes .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, often related to the biological activities mentioned above . These pathways can include signal transduction pathways, metabolic pathways, and pathways involved in cell growth and proliferation .
Result of Action
The effects are likely to be related to the biological activities mentioned above . These can include changes in cell growth and proliferation, changes in metabolic processes, and changes in signal transduction .
properties
IUPAC Name |
ethyl 1-[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O5/c1-3-32-19-7-5-17(6-8-19)20-15-21-23(30)27(13-14-28(21)25-20)16-22(29)26-11-9-18(10-12-26)24(31)33-4-2/h5-8,13-15,18H,3-4,9-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLNSROJMFUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCC(CC4)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine](/img/structure/B2487103.png)



![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)
![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)


![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)